SfmD Preferential Substrate Kinetics: 3-Methyl-L-tyrosine vs. L-Tyrosine – Km and kcat Comparison
The SfmD heme peroxidase that generates 3-hydroxy-5-methyl-L-tyrosine exhibits clear kinetic preference for the methylated substrate 3-methyl-L-tyrosine (3-Me-Tyr) over L-tyrosine (Tyr). Under identical optimized conditions (100 mM Tris-HCl, pH 9.0, 25°C, excess H₂O₂), SfmD displays a Km of 0.64 ± 0.09 mM and kcat of 17.8 ± 1.2 min⁻¹ toward 3-Me-Tyr, compared with Km of 1.0 ± 0.2 mM and kcat of 12.3 ± 1.2 min⁻¹ toward Tyr [1]. This yields a ~1.6-fold lower Km and ~1.4-fold higher kcat for the methylated substrate, and the specificity constant (kcat/Km) further confirms 3-Me-Tyr as the kinetically preferred substrate [1]. Independent crystallographic and mechanistic studies with tag-free SfmD confirm that 3-Me-Tyr is the native substrate and that L-Tyr hydroxylation yields L-DOPA rather than the 5-methylated product, reinforcing that the 3-methyl group is a critical substrate-recognition determinant [2].
| Evidence Dimension | SfmD enzyme substrate kinetics (Km and kcat) |
|---|---|
| Target Compound Data | Km = 0.64 ± 0.09 mM; kcat = 17.8 ± 1.2 min⁻¹ (toward 3-Me-Tyr, producing 3-hydroxy-5-methyl-L-tyrosine) |
| Comparator Or Baseline | L-Tyrosine: Km = 1.0 ± 0.2 mM; kcat = 12.3 ± 1.2 min⁻¹ (toward Tyr, producing L-DOPA) |
| Quantified Difference | Km: 0.64 vs 1.0 mM (~1.6-fold lower for 3-Me-Tyr); kcat: 17.8 vs 12.3 min⁻¹ (~1.4-fold higher for 3-Me-Tyr); kcat/Km ratio favors 3-Me-Tyr (~2.3-fold higher specificity) |
| Conditions | 100 mM Tris-HCl, pH 9.0, 25°C, 4 mM H₂O₂, HPLC product detection at 276 nm; recombinant C-terminal His₈-tagged SfmD |
Why This Matters
The kinetic preference of SfmD for 3-Me-Tyr over L-Tyr validates 3-hydroxy-5-methyl-L-tyrosine as the specific enzymatic product of the committed step in saframycin biosynthesis, meaning researchers requiring authentic pathway intermediate cannot substitute with L-tyrosine-derived hydroxylation products.
- [1] Tang MC, Fu CY, Tang GL. Characterization of SfmD as a Heme Peroxidase That Catalyzes the Regioselective Hydroxylation of 3-Methyltyrosine to 3-Hydroxy-5-methyltyrosine in Saframycin A Biosynthesis. J Biol Chem. 2012;287(7):5112-5121. doi:10.1074/jbc.M111.306316 View Source
- [2] Shin I, Davis I, Nieves-Merced K, Wang Y, McHardy S, Liu A. A novel catalytic heme cofactor in SfmD with a single thioether bond and a bis-His ligand set revealed by a de novo crystal structural and spectroscopic study. Chem Sci. 2021;12(11):3984-3998. doi:10.1039/d0sc06369j View Source
